N-(Furan-2-ylmethyl)-2-(2,2,2-trifluoroacetyl)hydrazinecarbothioamide
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Overview
Description
N-(Furan-2-ylmethyl)-2-(2,2,2-trifluoroacetyl)hydrazinecarbothioamide is a synthetic organic compound that features a furan ring, a trifluoroacetyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-2-(2,2,2-trifluoroacetyl)hydrazinecarbothioamide typically involves the reaction of furan-2-ylmethylamine with 2,2,2-trifluoroacetylhydrazinecarbothioamide under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)-2-(2,2,2-trifluoroacetyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The trifluoroacetyl group can be reduced to form corresponding alcohols or amines.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the trifluoroacetyl group may produce trifluoroethylamines.
Scientific Research Applications
Chemistry
In chemistry, N-(Furan-2-ylmethyl)-2-(2,2,2-trifluoroacetyl)hydrazinecarbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological molecules can provide insights into new therapeutic targets.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow for the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-2-(2,2,2-trifluoroacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)-2-(2,2,2-trifluoroacetyl)hydrazinecarboxamide
- N-(Furan-2-ylmethyl)-2-(2,2,2-trifluoroacetyl)hydrazinecarbothioamide derivatives
- Furan-2-ylmethylamine derivatives
Uniqueness
This compound is unique due to its combination of a furan ring, a trifluoroacetyl group, and a hydrazinecarbothioamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H8F3N3O2S |
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Molecular Weight |
267.23 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(2,2,2-trifluoroacetyl)amino]thiourea |
InChI |
InChI=1S/C8H8F3N3O2S/c9-8(10,11)6(15)13-14-7(17)12-4-5-2-1-3-16-5/h1-3H,4H2,(H,13,15)(H2,12,14,17) |
InChI Key |
CYSLOIBBZWXYTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NNC(=O)C(F)(F)F |
Origin of Product |
United States |
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